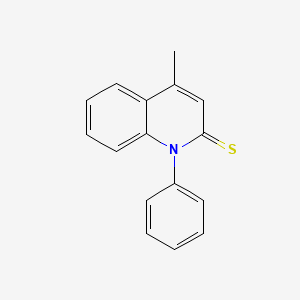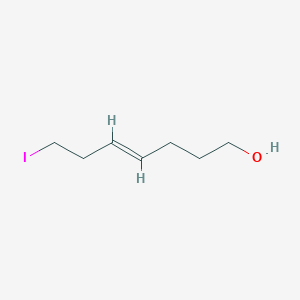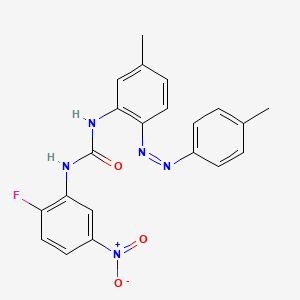
1-(2-Fluoro-5-nitrophenyl)-3-(5-methyl-2-(p-tolyldiazenyl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluoro-5-nitrophenyl)-3-(5-methyl-2-(p-tolyldiazenyl)phenyl)urea is a complex organic compound that features a combination of fluoro, nitro, methyl, and diazenyl functional groups
Vorbereitungsmethoden
The synthesis of 1-(2-Fluoro-5-nitrophenyl)-3-(5-methyl-2-(p-tolyldiazenyl)phenyl)urea typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route may include:
Nitration: Introduction of the nitro group to the aromatic ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Diazotization and Coupling: Formation of the diazenyl group through diazotization followed by coupling with a suitable aromatic compound.
Urea Formation: Reaction of the intermediate compounds with isocyanates to form the final urea derivative.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Analyse Chemischer Reaktionen
1-(2-Fluoro-5-nitrophenyl)-3-(5-methyl-2-(p-tolyldiazenyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The diazenyl group can be reduced to form corresponding amines.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluoro-5-nitrophenyl)-3-(5-methyl-2-(p-tolyldiazenyl)phenyl)urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Application in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a bioactive compound.
Wirkmechanismus
The mechanism of action of 1-(2-Fluoro-5-nitrophenyl)-3-(5-methyl-2-(p-tolyldiazenyl)phenyl)urea involves its interaction with specific molecular targets. The fluoro and nitro groups may participate in hydrogen bonding and electrostatic interactions, while the diazenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(2-Fluoro-5-nitrophenyl)-3-(5-methyl-2-(p-tolyldiazenyl)phenyl)urea include:
1-(2-Fluoro-5-nitrophenyl)-3-phenylurea: Lacks the diazenyl and methyl groups.
1-(2-Fluoro-5-nitrophenyl)-3-(5-methylphenyl)urea: Lacks the diazenyl group.
1-(2-Fluoro-5-nitrophenyl)-3-(p-tolyldiazenyl)phenyl)urea: Lacks the methyl group.
The uniqueness of this compound lies in the combination of all these functional groups, which can result in distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C21H18FN5O3 |
|---|---|
Molekulargewicht |
407.4 g/mol |
IUPAC-Name |
1-(2-fluoro-5-nitrophenyl)-3-[5-methyl-2-[(4-methylphenyl)diazenyl]phenyl]urea |
InChI |
InChI=1S/C21H18FN5O3/c1-13-3-6-15(7-4-13)25-26-18-10-5-14(2)11-20(18)24-21(28)23-19-12-16(27(29)30)8-9-17(19)22/h3-12H,1-2H3,(H2,23,24,28) |
InChI-Schlüssel |
XAUOKVREUHBSKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)C)NC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


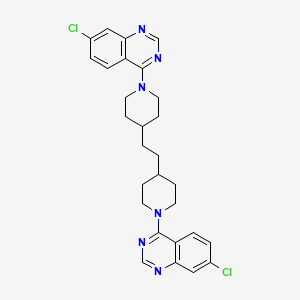
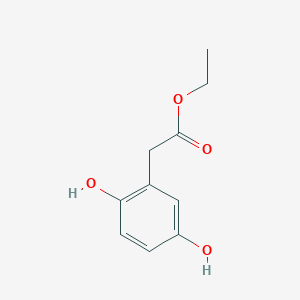
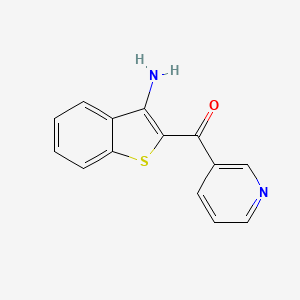



![1-{[4-(Dimethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B11955541.png)



